molecular formula C10H21ClN2O2 B1381162 tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride CAS No. 1523606-21-4

tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride

Cat. No. B1381162
CAS RN: 1523606-21-4
M. Wt: 236.74 g/mol
InChI Key: MEKMYVUXVYVJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride (tBMC-HCl) is a chemically synthesized compound that has been used in a variety of applications, including scientific research. This compound is a white solid that is soluble in both water and alcohol and is synthesized by a two-step process. tBMC-HCl has been used in various biochemical and physiological experiments, and it has been found to possess several advantages and limitations.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Natural Product Intermediates : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, has been synthesized as an intermediate of the natural product jaspine B. This compound shows cytotoxic activity against several human carcinoma cell lines. It was synthesized from L-Serine in a multi-step process (Tang et al., 2014).
  • Preparation in Organic Syntheses : In another study, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a variant of the compound, was prepared for use in Diels‐Alder reactions, showcasing its utility in organic synthesis (Padwa et al., 2003).

Chemical Reactions and Transformations

  • Function as a Chemical Synthon : O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, another variant, has been used as a source of the MeNHCH2− synthon. This demonstrates its role in facilitating specific chemical transformations (Guijarro et al., 1996).
  • Potential in Alzheimer's Disease Research : Research on tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a related compound, indicated its potential for protective activity in astrocytes against amyloid beta peptide, which is significant in Alzheimer's disease research (Camarillo-López et al., 2020).

Crystallography and Molecular Characterization

  • Crystallographic Studies : Carbamate derivatives, including those similar to tert-butyl ((3-methylazetidin-3-yl)methyl)carbamate hydrochloride, have been synthesized and analyzed using single crystal X-ray diffraction. This highlights their structural characteristics and potential applications in molecular science (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKMYVUXVYVJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.